N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an acetyl group, attached to a phenyl ring, which is further connected to a dimethoxybenzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(4-acetylpiperazin-1-yl)aniline, which is then coupled with 3,4-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or methoxy groups can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has investigated its potential as a therapeutic agent for conditions such as cancer, neurological disorders, and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride
- N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15(25)23-10-12-24(13-11-23)18-7-5-17(6-8-18)22-21(26)16-4-9-19(27-2)20(14-16)28-3/h4-9,14H,10-13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWALNLWLJLHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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